Cas no 167875-39-0 (Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)-)
167875-39-0 structure
Product Name:Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)-
Numero CAS:167875-39-0
MF:C42H66O14
MW:794.965054988861
CID:198724
PubChem ID:91895455
Update Time:2025-04-19
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)-
- Rubelloside B
- (3β)-3-{[6-Deoxy-4-O-(β-D-glucopyranosyl)-β-D-galactopyranosyl]ox y}urs-12-ene-27,28-dioic acid
- Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b...
- (+)-RubellosideB
- (3beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]urs-12-ene-27,28-dioic acid
- [ "" ]
- AKOS032962242
- FS-10468
- CS-0016745
- HY-N1337
- 167875-39-0
- (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
- (+)-Rubelloside B
- CID 91895455
- DA-57566
-
- Inchi: 1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1
- Chiave InChI: IIIOQVDDEWZCEQ-WJMBNSPDSA-N
- Sorrisi: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C(=O)O)CC[C@@]5(C(=O)O)CC[C@@H](C)[C@H](C)[C@H]5C4=CC[C@@H]32)C1(C)C
Proprietà calcolate
- Massa esatta: 794.445
- Massa monoisotopica: 794.445
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 56
- Conta legami ruotabili: 7
- Complessità: 1550
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 20
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 233A^2
- XLogP3: 3.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 912.8±65.0 °C at 760 mmHg
- Punto di infiammabilità: 269.1±27.8 °C
- PSA: 232.90000
- LogP: 2.83020
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R57980-5mg |
(3β)-3-{[6-Deoxy-4-O-(β-D-glucopyranosyl)-β-D-galactopyranosyl]ox y}urs-12-ene-27,28-dioic acid |
167875-39-0 | 5mg |
¥3438.0 | 2021-09-08 | ||
| A2B Chem LLC | AE93516-5mg |
rubelloside B |
167875-39-0 | 90.0% | 5mg |
$577.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4921-1 mg |
Rubelloside B |
167875-39-0 | 98% | 1mg |
¥ 3,540 | 2023-07-10 | |
| TargetMol Chemicals | TN4921-5 mg |
Rubelloside B |
167875-39-0 | 98% | 5mg |
¥ 17,330 | 2023-07-10 | |
| TargetMol Chemicals | TN4921-1mg |
Rubelloside B |
167875-39-0 | 1mg |
¥ 3540 | 2024-07-19 | ||
| TargetMol Chemicals | TN4921-5mg |
Rubelloside B |
167875-39-0 | 5mg |
¥ 17330 | 2024-07-19 |
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)- Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
167875-39-0 (Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-4-O-b-D-glucopyranosyl-b-D-galactopyranosyl)oxy]-, (3b)-) Prodotti correlati
- 65497-07-6(Esculentoside A)
- 39524-08-8(Asperosaponin VI)
- 114902-16-8(Ciwujianoside B)
- 107870-05-3(Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-)
- 14216-03-6(Hederacoside C)
- 16830-15-2(Asiaticoside)
- 34540-22-2(Madecassoside)
- 17184-21-3(Cauloside A)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso